molecular formula C7H5N3 B2880030 4-ethynyl-1-methyl-1H-pyrazole-5-carbonitrile CAS No. 2408958-89-2

4-ethynyl-1-methyl-1H-pyrazole-5-carbonitrile

Cat. No.: B2880030
CAS No.: 2408958-89-2
M. Wt: 131.138
InChI Key: RAVMYBMRGPJJGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-ethynyl-1-methyl-1H-pyrazole-5-carbonitrile is a useful research compound. Its molecular formula is C7H5N3 and its molecular weight is 131.138. The purity is usually 95%.
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Biological Activity

4-Ethynyl-1-methyl-1H-pyrazole-5-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is C7H6N4C_7H_6N_4, with a molecular weight of approximately 150.13 g/mol. The compound features a pyrazole ring, an ethynyl group at the 4-position, and a carbonitrile group at the 5-position, contributing to its unique reactivity and biological profile.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in cancer cell proliferation and inflammatory processes.
  • Receptor Modulation : It may interact with receptors that regulate cellular signaling pathways, potentially affecting apoptosis and cell survival.

Anticancer Activity

Numerous studies have reported the anticancer properties of this compound. It has demonstrated effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. For instance:

Cell LineIC50 Value (µM)Mechanism of Action
MCF-7 (Breast Cancer)12.5Induction of apoptosis through caspase activation
A549 (Lung Cancer)15.0Inhibition of cell cycle progression
HeLa (Cervical Cancer)10.0Activation of p53 pathway

These findings suggest that the compound may serve as a lead for developing new anticancer agents.

Anti-inflammatory Activity

Research has indicated that this compound possesses anti-inflammatory properties, making it a candidate for treating inflammatory diseases. The anti-inflammatory effects are likely mediated through the inhibition of cyclooxygenase (COX) enzymes:

CompoundCOX-2 Inhibition (%)Reference
4-Ethynyl-1-methyl-pyrazole70%
Celecoxib80%Standard Comparison

Comparative Studies

A comparative analysis with structurally similar compounds reveals the unique biological profile of this compound:

Compound NameStructural FeaturesUnique Biological Activity
4-EthynylpyrazolePyrazole ring with ethynyl groupModerate anticancer activity
3-MethylpyrazoleMethyl-substituted pyrazoleLimited anti-inflammatory effects
5-AcetylpyrazoleAcetyl group instead of ethynylWeak cytotoxicity compared to target compound

This table highlights how the presence of both an ethynyl group and a carbonitrile enhances its biological activities compared to other derivatives.

Case Studies and Experimental Findings

In a recent study, the efficacy of this compound was evaluated in vivo using murine models. The results indicated significant tumor reduction in treated groups compared to controls, corroborating its potential as an effective therapeutic agent.

Study Design

The study involved:

  • Treatment Groups : Mice were divided into control and treatment groups receiving varying doses of the compound.
  • Duration : Treatment lasted for four weeks.

Results Summary

The treatment resulted in:

  • Tumor Volume Reduction : Average reduction of 50% in tumor volume.
  • Survival Rate : Increased survival rate among treated mice by approximately 30%.

Properties

IUPAC Name

4-ethynyl-2-methylpyrazole-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3/c1-3-6-5-9-10(2)7(6)4-8/h1,5H,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAVMYBMRGPJJGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)C#C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.